molecular formula C17H19ClN2O4S B2474995 1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide CAS No. 302939-79-3

1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2474995
CAS No.: 302939-79-3
M. Wt: 382.9 g/mol
InChI Key: LETUQHBGUBCUTE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core modified with a 4-chlorophenyl sulfonyl group at the 1-position and a furan-2-ylmethyl substituent at the carboxamide nitrogen. The 4-chlorophenyl sulfonyl group is a common pharmacophore in kinase inhibitors (e.g., Akt inhibitors like AZD5363) , while the furan moiety may influence metabolic stability and binding interactions.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c18-14-3-5-16(6-4-14)25(22,23)20-9-7-13(8-10-20)17(21)19-12-15-2-1-11-24-15/h1-6,11,13H,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETUQHBGUBCUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302939-79-3
Record name 1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide
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Preparation Methods

Chemical Reactions Analysis

MMV006188 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The amide group in MMV006188 is critical for its potency, and modifications to this group can significantly impact the compound’s activity . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically analogues of MMV006188 with modified chemical structures .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Studies have shown that compounds similar to 1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide possess antimicrobial properties. The presence of the sulfonamide group is often associated with antibacterial activity, which has been validated in various laboratory settings. For instance, sulfonamides are known to inhibit bacterial folic acid synthesis, leading to their use as antibiotics.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Research has indicated that structurally related piperidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways that are crucial for cancer cell survival and proliferation.

Neurological Applications

Given the piperidine structure, there is potential for applications in treating neurological disorders. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly those targeting dopamine and serotonin receptors. This opens avenues for developing treatments for conditions such as depression and anxiety.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various sulfonamide derivatives, including compounds structurally related to this compound. Results demonstrated significant activity against Gram-positive bacteria, suggesting a viable pathway for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In a research article from Cancer Research, derivatives of piperidine were shown to trigger apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted how modifications to the piperidine structure could enhance potency and selectivity against tumor cells.

Case Study 3: Neuropharmacological Effects

Research published in Neuroscience Letters explored the effects of piperidine derivatives on serotonin receptors. The findings suggested that these compounds could modulate serotonin levels, indicating potential therapeutic effects for mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Inhibition

AZD5363 (Capivasertib)
  • Core Structure : Piperidine-4-carboxamide.
  • Substituents : 7H-pyrrolo[2,3-d]pyrimidin-4-yl at position 1 and a 4-chlorophenyl group on the hydroxypropyl side chain .
  • Biological Target : Potent Akt kinase inhibitor (Akt1 IC50 = 5 nM) with oral bioavailability .
  • Key Differences : The target compound lacks the pyrrolopyrimidine group critical for Akt binding but retains the 4-chlorophenyl sulfonyl group, suggesting possible kinase activity with divergent selectivity.
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Core Structure : Piperidine-4-carboxamide.
  • Substituents : Naphthalen-1-yl and 4-fluorobenzyl groups .
  • Biological Target : SARS-CoV-2 protease inhibitor.
  • Key Differences : The aromatic naphthalene and fluorobenzyl groups enhance hydrophobic interactions, whereas the target compound’s furan may confer polarity and metabolic liabilities.

Sulfonamide-Containing Piperidine Derivatives

W-15
  • Core Structure : Piperidinylidene.
  • Substituents : 4-Chlorophenyl sulfonamide and 2-phenylethyl group .
  • Biological Target : Opioid receptor analog with higher affinity than W-18 .
  • Key Differences: The target compound replaces the 2-phenylethyl with a furan-2-ylmethyl group, likely reducing opioid activity but introducing novel electronic interactions via the furan oxygen.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Core Structure : Piperazine-1-carboxamide.
  • Substituents : 4-Chlorophenyl and ethyl groups .
  • Biological Target : Intermediate in organic synthesis.
  • Key Differences : Piperazine’s flexibility vs. piperidine’s rigidity may alter binding kinetics, while the ethyl group vs. sulfonyl moiety impacts solubility.

Pyrrolidine vs. Piperidine Derivatives

(2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide
  • Core Structure : Pyrrolidine-2-carboxamide.
  • Substituents : 4-Chlorophenyl sulfonyl and 2-methoxyphenylmethyl groups .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Target Activity/IC50
Target Compound Piperidine-4-carboxamide 1-(4-Chlorophenyl)sulfonyl, N-(furan-2-ylmethyl) Unknown (kinase/receptor) Not reported
AZD5363 (Capivasertib) Piperidine-4-carboxamide 7H-Pyrrolo[2,3-d]pyrimidin-4-yl, 4-chlorophenyl Akt kinase Akt1 IC50 = 5 nM
W-15 Piperidinylidene 4-Chlorophenyl sulfonamide, 2-phenylethyl Opioid receptor High affinity
(R)-N-(4-Fluorobenzyl)... Piperidine-4-carboxamide Naphthalen-1-yl, 4-fluorobenzyl SARS-CoV-2 protease Antiviral activity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-1-carboxamide 4-Chlorophenyl, ethyl Synthetic intermediate N/A

Pharmacokinetic and Mechanistic Insights

  • Solubility: The 4-chlorophenyl sulfonyl group enhances aqueous solubility compared to W-15’s non-polar phenylethyl group .
  • Selectivity : The absence of AZD5363’s pyrrolopyrimidine may reduce Akt affinity but open opportunities for targeting other kinases or receptors.

Biological Activity

The compound 1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide (CAS No. 302939-79-3) is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C17H19ClN2O4S
  • Molecular Weight : 382.9 g/mol
  • IUPAC Name : this compound

Structural Representation

PropertyValue
CAS No.302939-79-3
SynonymsGNF-Pf-4692, MMV006188
EINECS863-712-8

Antibacterial Activity

Recent studies have demonstrated that derivatives of the piperidine class, including the compound , exhibit significant antibacterial properties. Specifically, antibacterial screening revealed:

  • Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Against other strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

The following table summarizes the antibacterial efficacy of selected compounds related to this class:

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate to Strong
This compoundBacillus subtilisModerate to Strong
Other derivativesE. coliWeak to Moderate
Other derivativesPseudomonas aeruginosaWeak to Moderate
Other derivativesStaphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : Several derivatives showed promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases.
  • Urease Inhibition : The compound exhibited strong urease inhibition with IC50 values significantly lower than those of standard inhibitors. For instance, selected compounds showed IC50 values ranging from 0.63 µM to 6.28 µM, compared to thiourea (IC50 = 21.25 µM) .

Study on Antibacterial and Enzyme Inhibition

A comprehensive study synthesized various piperidine derivatives and assessed their biological activities. Key findings included:

  • The synthesized compounds demonstrated a range of pharmacological activities, including antibacterial action and enzyme inhibition.
  • The most active compounds were noted for their ability to inhibit urease effectively, suggesting potential applications in treating conditions like urinary tract infections .

The mechanism by which these compounds exert their biological effects involves:

  • Binding Interactions : Docking studies indicate that these compounds interact with specific amino acids in target proteins, influencing their activity.
  • Enzyme Modulation : By inhibiting enzymes such as AChE and urease, these compounds may alter biochemical pathways associated with disease processes .

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing 1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Preparation of the piperidine-4-carboxamide core via coupling 4-chloroaniline with piperidine-1-carboxylic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
  • Step 2 : Sulfonylation of the piperidine nitrogen using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
  • Step 3 : Alkylation of the furan-2-ylmethyl group via nucleophilic substitution or reductive amination, depending on the reactivity of intermediates .
    Key Optimization : Reaction progress should be monitored via TLC, and purification by column chromatography is recommended to isolate intermediates .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the presence of the piperidine ring, sulfonyl group, and furan-2-ylmethyl substituent. For example, the sulfonyl group typically appears as a singlet in 1H^1H NMR (~3.1–3.3 ppm for adjacent protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ peak at m/z ~437.1) .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond angles, as demonstrated in structurally similar piperidinecarboxamides .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Core Modifications : Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) may enhance sulfonamide stability, while altering the furan-2-ylmethyl moiety could modulate lipophilicity .
  • Piperidine Ring Adjustments : Introducing methyl groups at the 3-position of the piperidine ring (as seen in related compounds) can improve target binding by restricting conformational flexibility .

Advanced Research Questions

Q. What mechanistic hypotheses explain the biological activity of this compound, and how can they be tested experimentally?

  • Hypothesis : The sulfonamide group may act as a hydrogen-bond acceptor, targeting enzymes like carbonic anhydrase or proteases. The furan ring could engage in π-π stacking with aromatic residues in active sites .
  • Testing Methods :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics to recombinant enzymes.
    • Mutagenesis Studies : Replace key residues (e.g., Tyr or His) in the enzyme active site to assess binding dependency .
    • Molecular Dynamics Simulations : Model interactions between the compound and target proteins to identify critical binding motifs .

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., sulfonamide hydrolysis or furan ring oxidation)?

  • Condition Optimization :
    • Temperature Control : Maintain reactions at 0–5°C during sulfonylation to prevent hydrolysis .
    • Solvent Selection : Use anhydrous dichloromethane (DCM) for sulfonylation to avoid water-induced degradation .
    • Protective Groups : Temporarily protect the furan ring with tert-butyldimethylsilyl (TBDMS) groups during harsh reactions (e.g., oxidations) .
  • Yield Data : Pilot studies on similar compounds show yields improving from 45% to 72% after optimizing stoichiometry and solvent .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Case Example : If IC50_{50} values vary between enzyme inhibition and cell-based assays:
    • Assay Validation : Confirm enzyme purity and activity in vitro.
    • Membrane Permeability Testing : Use Caco-2 cell models to assess whether poor cellular uptake explains discrepancies .
    • Metabolite Analysis : LC-MS can identify degradation products or active metabolites in cell assays that may not be present in purified enzyme systems .

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